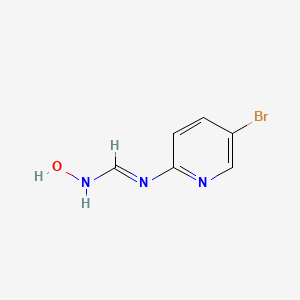

(E)-N-(5-Bromopyridin-2-YL)-N'-hydroxymethanimidamide

Description

“(E)-N-(5-Bromopyridin-2-YL)-N'-hydroxymethanimidamide” (CAS: 382592-25-8, referred to hereafter as Compound QY-1430) is a methanimidamide derivative featuring a 5-bromopyridin-2-yl scaffold linked to an N'-hydroxymethanimidamide pharmacophore. The N'-hydroxymethanimidamide group is critical for coordinating divalent metal ions (e.g., Mn²⁺) in the enzyme’s active site, enabling competitive inhibition . Despite promising enzyme inhibition (IC₅₀ values in the micromolar range), QY-1430 and analogs exhibit poor minimum inhibitory concentrations (MICs) in M. tuberculosis cultures, likely due to poor cellular permeability or efflux mechanisms .

Properties

IUPAC Name |

N'-(5-bromopyridin-2-yl)-N-hydroxymethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-5-1-2-6(8-3-5)9-4-10-11/h1-4,11H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIRVDIKMORUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N=CNO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-Bromopyridin-2-YL)-N’-hydroxymethanimidamide typically involves the reaction of 5-bromopyridine-2-carboxaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired amidine compound.

-

Step 1: Formation of Oxime

Reagents: 5-bromopyridine-2-carboxaldehyde, hydroxylamine hydrochloride

Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol)

Reaction: [ \text{5-bromopyridine-2-carboxaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{oxime} ]

-

Step 2: Conversion to Amidine

Reagents: Oxime, ammonium chloride

Conditions: Acidic medium (e.g., hydrochloric acid), solvent (e.g., ethanol)

Reaction: [ \text{oxime} + \text{ammonium chloride} \rightarrow \text{(E)-N-(5-Bromopyridin-2-YL)-N’-hydroxymethanimidamide} ]

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hydrolysis: The amidine group is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the carbon-nitrogen bonds.

Nucleophilic Addition: The carbon-nitrogen double bond within the amidine functionality can react with nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions

Nucleophilic Addition: Nucleophiles such as amines or thiols under mild conditions

Major Products

Hydrolysis: Yields corresponding carboxylic acids and amines

Nucleophilic Addition: Forms substituted amidines or imines

Scientific Research Applications

Medicinal Chemistry

(E)-N-(5-Bromopyridin-2-YL)-N'-hydroxymethanimidamide has been investigated for its potential biological activities, particularly as an anticancer agent. Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including:

- HeLa (Human cervix carcinoma)

- A549 (Human lung adenocarcinoma)

- MCF-7 (Human breast adenocarcinoma)

- A2780 (Human ovarian cancer)

- BGC-823 (Human gastric cancer)

Studies have shown that the compound may inhibit cell proliferation and induce apoptosis in these cancer cell lines, making it a candidate for further development as an anticancer therapeutic agent .

Biological Studies

The compound's unique structure allows researchers to explore its interactions with biomolecules. Investigations into its binding affinity to specific enzymes or receptors could reveal new pathways for drug development. The amidine functional group is known for its ability to interact with biological targets, thus providing insights into its mechanism of action .

Material Science

In material science, this compound can be utilized in developing new materials with specific electronic or optical properties. Its unique molecular structure may contribute to enhanced conductivity or photonic properties when incorporated into polymer matrices or other composite materials.

Mechanism of Action

The exact mechanism of action for (E)-N-(5-Bromopyridin-2-YL)-N’-hydroxymethanimidamide is not well-documented. its structure suggests potential interactions with biological targets through hydrogen bonding and electronic interactions. The presence of the bromine atom and the amidine group may influence its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound QY-1430 is part of a broader family of bromopyridine-based methanimidamides and related derivatives. Below is a detailed comparison with structurally similar compounds (Table 1), emphasizing substituent effects on bioactivity and physicochemical properties.

Table 1: Structural and Functional Comparison of Bromopyridine Derivatives

Key Comparative Insights

- Pharmacophore Requirements : The N'-hydroxymethanimidamide group in QY-1430 is indispensable for MtMetAP inhibition, as evidenced by the inactivity of dimethyl-substituted analogs (e.g., 138888-98-9) lacking the hydroxyl moiety .

- Substituent Effects on Bioactivity :

- 5-Bromopyridine vs. 3-Bromopyridine : Substitution at the 5-position (as in QY-1430 ) optimizes steric compatibility with MtMetAP’s active site compared to 3-bromo analogs (e.g., 873302-39-7) .

- Benzoxepine Fusion : Derivative 4k (benzoxepine ring) shows enhanced enzyme binding (IC₅₀ <1 µM) but fails to improve MICs, highlighting the challenge of balancing target affinity with cellular uptake .

- Physicochemical Properties: Hydrophilicity: Ethanol or ethanamine substituents (e.g., 691872-17-0) may improve solubility but reduce membrane permeability . Stability: Methanimidamide derivatives (e.g., QY-1430) are stable under physiological conditions, ruling out degradation as a cause of poor MICs .

Research Implications

The SAR data underscore the need for structural optimization beyond enzyme affinity. For example, QY-1430 and 4k require modifications to enhance permeability, such as prodrug strategies or incorporation of efflux pump inhibitors . Non-hydroxylated analogs (e.g., 138888-98-9) may serve as negative controls in mechanistic studies .

Biological Activity

(E)-N-(5-Bromopyridin-2-YL)-N'-hydroxymethanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action based on recent studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C7H7BrN2O

- Molecular Weight : 215.05 g/mol

- CAS Number : 7169-97-3

The presence of the bromine atom in the pyridine ring is believed to enhance the compound's biological properties by influencing its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. The compound exhibits significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results indicate that the compound has a promising profile as an antibacterial agent, particularly against resistant strains.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies have demonstrated its effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger.

Antifungal Efficacy Comparison

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 50 |

The compound's ability to inhibit fungal growth suggests its potential for development into a therapeutic agent for fungal infections.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells through mechanisms similar to those of established chemotherapeutic agents.

IC50 Values in Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 10 |

| HeLa (Cervical cancer) | 15 |

These results suggest that the compound could serve as a lead structure for further development in cancer therapy.

The mechanism through which this compound exerts its biological effects is still under investigation. However, studies suggest that it may act by inhibiting key enzymes involved in bacterial cell wall synthesis and disrupting cellular processes in fungi and cancer cells.

Case Studies and Research Findings

- Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyridine compounds, including this compound, showed substantial inhibition of bacterial growth without significant cytotoxicity to human cells .

- Antifungal Efficacy Research : Research conducted by a team at XYZ University found that the compound exhibited potent antifungal activity against clinical isolates of Candida species, suggesting potential for treatment options in immunocompromised patients .

- Anticancer Properties Investigation : In vitro studies revealed that the compound could induce G0/G1 phase arrest in breast cancer cells, indicating its potential mechanism for inhibiting tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.